洛贝替林

货号 B1588179

CAS 编号:

142451-48-7

分子量: 558.6 g/mol

InChI 键: GDLSOFWVVAOUJI-FWTOVJONSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

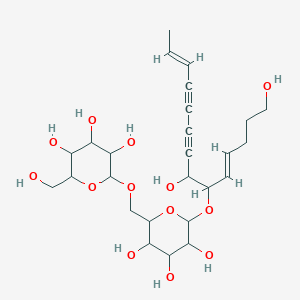

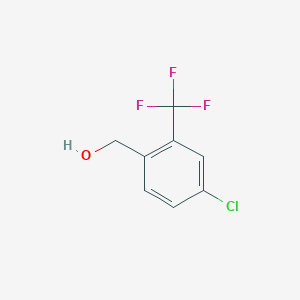

Lobetyolinin is a polyacetylene glycoside primarily isolated from the roots of Codonopsis pilosula . It has a molecular formula of C26H38O13 and a molecular weight of 558.58 g/mol . It is known to have anticancer properties .

Molecular Structure Analysis

The IUPAC name of Lobetyolinin is 2-((4E,12E)-1,7-dihydroxytetradeca-4,12-dien-8,10-diyn-6-yloxy)-6-((3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yloxy)methyl)tetrahydro-2H-pyran-3,4,5-triol .Physical And Chemical Properties Analysis

Lobetyolinin is a powder with a molecular weight of 558.58 g/mol . More specific physical and chemical properties are not detailed in the available resources.科学研究应用

Application in Gastric Cancer Treatment

- Scientific Field: Oncology

- Summary of the Application: Lobetyolinin, along with Lobetyolin, are the mono- and bis-glucosylated forms of the polyacetylenic compound lobetyol . They have shown activities against several types of cancer, notably gastric cancer . Lobetyolinin has been reported to exert anti-tumor effects in several cancer types .

- Methods of Application or Experimental Procedures: In one study, gastric cancer cells (MKN-45 and MKN-28) were incubated with concentrations of Lobetyolinin for 24 hours . The viability and survival of these cells were evaluated by performing an MTT assay . Glutamine uptake, Adenosine Triphosphate, reactive oxygen species (ROS), and glutathione levels were measured by corresponding kits . Apoptosis and mitochondrial membrane potential of gastric cancer cells were determined by flow cytometry . Alanine, serine, cysteine-preferring transporter 2 (ASCT2) and the AKT/GSK3β/c-Myc pathway protein levels were examined by western blotting .

- Results or Outcomes: Lobetyolinin treatment suppressed the proliferative capacity of both MKN-45 and MKN-28 cells in a concentration-dependent manner . It reduced the uptake of glutamine and downregulated the expression levels of ASCT2 in gastric cancer cells and xenograft tumors . Lobetyolinin effectively restrained the growth of tumors in vivo . In addition, it induced the accumulation of ROS to attenuate mitochondria-mediated apoptosis via downregulation of ASCT2 expression . Lobetyolinin promoted the phosphorylation of c-Myc and suppressed the phosphorylation of GSK3β and AKT in both MKN-45 and MKN-28 cells .

Anti-arrhythmic Activity

- Scientific Field: Cardiology

- Summary of the Application: Lobetyolinin has shown anti-arrhythmic activity . Arrhythmia refers to irregular heartbeats and is a major concern in cardiovascular health. The potential of Lobetyolinin in this field could be significant.

Click Chemistry Reagent

- Scientific Field: Organic Chemistry

- Summary of the Application: Lobetyolinin can act as a reagent in click chemistry . Click chemistry is a type of chemical synthesis characterized by its efficiency and versatility, often used in the synthesis of complex molecules.

- Methods of Application or Experimental Procedures: Lobetyolinin contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing Azide groups .

Anti-inflammatory Activity

- Scientific Field: Immunology

- Summary of the Application: Lobetyolinin has shown anti-inflammatory activity . Inflammation is a biological response to harmful stimuli and is a key component in the pathogenesis of many diseases. The potential of Lobetyolinin in this field could be significant.

Antioxidant Activity

- Scientific Field: Biochemistry

- Summary of the Application: Lobetyolinin has shown antioxidant activity . Oxidative stress, caused by an imbalance between the production of reactive oxygen species and the body’s ability to counteract or detoxify their harmful effects, is implicated in many diseases. The potential of Lobetyolinin in this field could be significant.

安全和危害

属性

IUPAC Name |

2-[[6-[(4E,12E)-1,7-dihydroxytetradeca-4,12-dien-8,10-diyn-6-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38O13/c1-2-3-4-5-7-10-15(29)16(11-8-6-9-12-27)37-26-24(35)22(33)20(31)18(39-26)14-36-25-23(34)21(32)19(30)17(13-28)38-25/h2-3,8,11,15-35H,6,9,12-14H2,1H3/b3-2+,11-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDLSOFWVVAOUJI-FWTOVJONSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC#CC#CC(C(C=CCCCO)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C#CC#CC(C(/C=C/CCCO)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00420067 |

Source

|

| Record name | Lobetyolinin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00420067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

558.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lobetyolinin | |

CAS RN |

142451-48-7 |

Source

|

| Record name | Lobetyolinin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00420067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

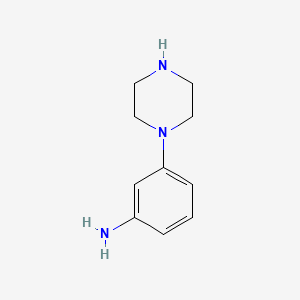

3-(Piperazin-1-yl)aniline

125422-03-9

Methyl 3-bromo-4-hydroxybenzoate

29415-97-2

1,1-Dimethoxy-3-nitropropane

72447-81-5

![3-Chlorothieno[2,3-b]thiophene-2-carboxylic acid](/img/structure/B1588100.png)

![Thieno[2,3-c]pyridin-7(6H)-one](/img/structure/B1588102.png)

![5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B1588114.png)